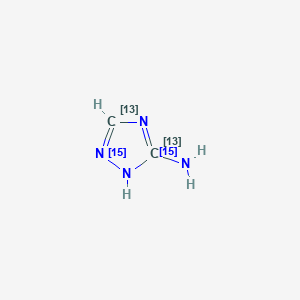
2beta,16beta-Dipiperidino-5alpha-androstan-3alpha-ol-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3beta-Hydroxy-2beta,16beta-dipiperidino-5-alpha-androstan-17-one is a synthetic steroidal compound with a complex molecular structure. It is known for its unique chemical properties and potential applications in various fields of scientific research. The compound is characterized by the presence of hydroxyl and piperidino groups attached to the androstan backbone, which contribute to its distinctive chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Hydroxy-2beta,16beta-dipiperidino-5-alpha-androstan-17-one involves multiple steps, starting from readily available steroid precursorsCommon reagents used in these reactions include piperidine, hydroxylating agents, and various catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product from reaction mixtures. The specific conditions and reagents used can vary depending on the scale of production and the desired quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3beta-Hydroxy-2beta,16beta-dipiperidino-5-alpha-androstan-17-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert ketones to alcohols or other reduced forms.
Substitution: The piperidino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
3beta-Hydroxy-2beta,16beta-dipiperidino-5-alpha-androstan-17-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex steroidal compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for various medical conditions.
Industry: It is used in the production of specialized chemicals and materials
Wirkmechanismus
The mechanism of action of 3beta-Hydroxy-2beta,16beta-dipiperidino-5-alpha-androstan-17-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and piperidino groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity, receptor binding, and subsequent cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Androstanediol: A metabolite of dihydrotestosterone with similar structural features.
Androstenol: A pheromone with a related androstan structure.
Uniqueness
3beta-Hydroxy-2beta,16beta-dipiperidino-5-alpha-androstan-17-one is unique due to the presence of both hydroxyl and piperidino groups, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and contribute to its specific applications in research and industry .
Eigenschaften
Molekularformel |
C29H48N2O2 |
|---|---|
Molekulargewicht |
456.7 g/mol |
IUPAC-Name |
(2S,3R,5S,8R,9S,10S,13S,14S,16S)-3-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C29H48N2O2/c1-28-12-11-22-21(23(28)18-24(27(28)33)30-13-5-3-6-14-30)10-9-20-17-26(32)25(19-29(20,22)2)31-15-7-4-8-16-31/h20-26,32H,3-19H2,1-2H3/t20-,21+,22-,23-,24-,25-,26+,28-,29-/m0/s1 |
InChI-Schlüssel |
KUCISTFXMDQUHG-BJVUPQECSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2=O)N4CCCCC4)CC[C@@H]5[C@@]3(C[C@@H]([C@@H](C5)O)N6CCCCC6)C |
Kanonische SMILES |
CC12CCC3C(C1CC(C2=O)N4CCCCC4)CCC5C3(CC(C(C5)O)N6CCCCC6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




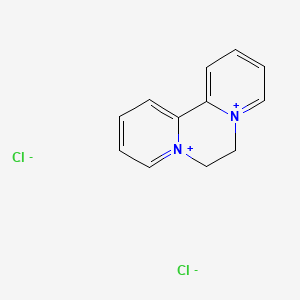
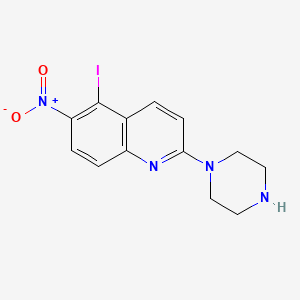
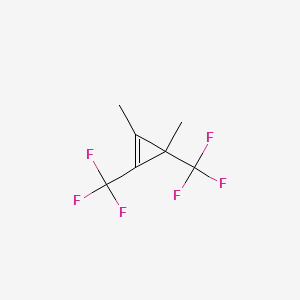


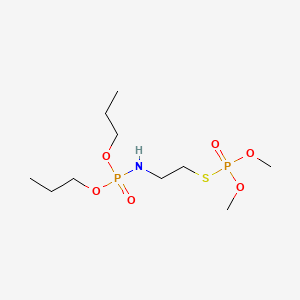
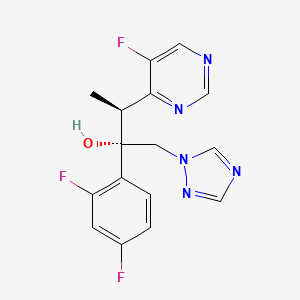


![5-Iodo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13817077.png)
![6H-Thieno[2,3-b]thiopyran](/img/structure/B13817079.png)
